molecular formula C8H6FNO5 B1442303 2-Fluoro-5-methoxy-4-nitrobenzoic acid CAS No. 1001345-80-7

2-Fluoro-5-methoxy-4-nitrobenzoic acid

Cat. No. B1442303
M. Wt: 215.13 g/mol
InChI Key: JXCYBTVSPGQRCM-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO5 and a molecular weight of 215.14 . It is a solid substance at room temperature .


Synthesis Analysis

This compound can be synthesized using various methods such as the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction .


Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-4-methoxy-5-nitrobenzoic acid . The InChI code is 1S/C8H6FNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and 95% . The storage temperature is at room temperature .

Scientific Research Applications

Application 1: Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

  • Summary of the Application: The compound “2-Fluoro-5-methoxy-4-nitrobenzoic acid” is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . These are a type of organic compound that have various applications in the field of medicinal chemistry.
  • Methods of Application: The synthesis involves the nucleophilic aromatic substitution (S_NAr) of fluorine in 2-fluoro-5-methoxy-4-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

Application 2: Synthesis of Fluorescent Probes

  • Summary of the Application: “2-Fluoro-5-methoxy-4-nitrobenzoic acid” is used in the synthesis of fluorescent probes for detecting nucleophiles such as endogenous hydrogen polysulfide and hydrazine .
  • Methods of Application: The synthesis involves esterification of “2-Fluoro-5-methoxy-4-nitrobenzoic acid” with fluorescent dyes .

Application 3: Synthesis of Mereletinib

  • Summary of the Application: “2-Fluoro-5-methoxy-4-nitrobenzoic acid” is used in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase used in cancer treatment .
  • Methods of Application: The synthesis involves a series of reactions, including nitration, fluorination, and esterification .

Safety And Hazards

The safety information for this compound includes several hazard statements: H301, H311, H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 .

properties

IUPAC Name

2-fluoro-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCYBTVSPGQRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxy-4-nitrobenzoic acid

CAS RN

1001345-80-7
Record name 1001345-80-7
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,5-difluoro-4-nitrobenzoic acid (1.88 g, 9.26 mmol) in MeOH (18.8 mL) was charged with potassium hydroxide (1.55 g, 27.7 mmol) in two batches. The reaction mixture was stirred at 80° C. for 1 hour. The reaction mixture was concentrated under reduced pressure and then acidified with HCl. The resulting precipitate was filtered, washed with water and dried to give the product as a light yellow powder, 1.61 g (81% yield). This material was used in successive reaction without any further purification. 1H NMR (DMSO-d6, 400 MHz): δ=3.92 (s, 3 H), 7.47 (d, J=5.56 Hz, 1 H), 7.83 (d, J=9.09 Hz, 1 H). MS (ES+): m/z 214.01 [MH+] (TOF, polar).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
18.8 mL
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of methyl-2,5-difluoro-4-nitrobenzoate (10 g, 46 mmol) in methanol (100 mL) was added potassium hydroxide (7.73 g, 184 mmol) in two batches. The reaction mixture was stirred in an oil bath at 80° C. for 1 h. It was then concentrated, acidified with HCl. Solid was filtered, washed with water and dried to give the product as light yellow powder (10 g, quantitative yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.95 (s, 3H) 7.66 (d, J=4 Hz, 1H) 8.01 (d, J=8 Hz, 1H). [M+H] calc'd for C8H6FNO5, 216. found 216.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl-2,5-difluoro-4-nitrobenzoate (1 g, 4.6 mmol) in methanol (10 mL) was added sodium methoxide (95%, 393 mg, 6.9 mmol). The reaction mixture was stirred at room temperature overnight. It was then concentrated, acidified with HCl. Solid was filtered and dried to give the product as light yellow powder (728 mg, 70%). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.95 (s, 3H) 7.66 (d, J=4 Hz, 1H) 8.01 (d, J=8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods IV

Procedure details

Into a round bottom flask, 2,5-difluoro-4-nitro-benzoic acid (5.00 g, 0.0246 mol) and methanol (20.0 mL, 0.494 mol;) was added. The reaction was heated at 45° C. for one hour. The solvent was removed under vacuum. 1N HCl was added to pH 4. The solid was filtered and washed with water to give 2-fluoro-5-methoxy-4-nitro-benzoic acid as an off white solid (2.84 g, 54%). 1H-NMR (DMSO-D6, 400 MHz): δ 13.90 (bs, 1H), 8.08 (d, 1H), 7.72 (d, 1H), 3.94 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Konstantinidou, A Oun, P Pathak, Z Wang… - … CHEMISTRY & NEW …, 2020 - research.rug.nl
Here we present the rational design and the synthetic methodologies towards proteolysis targeting chimeras (PROTACs) for the recently-emerged Parkinson’s target leucine-rich repeat …
Number of citations: 2 research.rug.nl
Z Nie, V Feher, S Natala, C McBride, A Kiryanov… - Bioorganic & medicinal …, 2013 - Elsevier
… Treatment of methyl 2,5-difluoro-4-nitrobenzoate (19) with KOH in MeOH gave 2-fluoro-5-methoxy-4-nitrobenzoic acid (20) which was then reduced under an atmosphere of hydrogen …
Number of citations: 40 www.sciencedirect.com

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